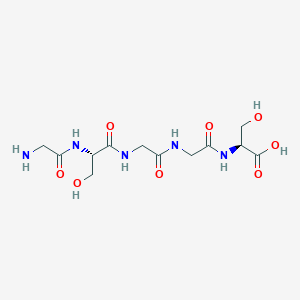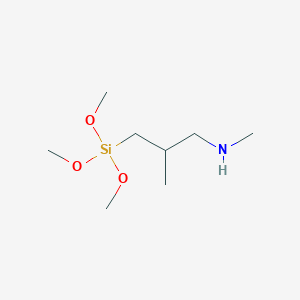
1,2-Benzenediol, 3,3'-dithiobis[4,6-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 1,2-benzenediol with tert-butyl groups and dithiobis compounds. One common method includes the use of tert-butyl alcohol and sulfuric acid as catalysts to introduce the tert-butyl groups to the benzenediol structure . The reaction is carried out at room temperature with continuous stirring for several hours, followed by purification through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its original diol form.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted benzenediols, and various derivatives depending on the specific reagents and conditions used.
科学研究应用
1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research into its potential therapeutic properties, including antioxidant and anti-inflammatory effects, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: This compound is similar in structure but lacks the dithiobis groups, resulting in different chemical properties and applications.
3,5-Di-tert-butylcatechol: Another related compound, known for its use as a polymerization inhibitor and antioxidant.
Uniqueness
1,2-Benzenediol, 3,3’-dithiobis[4,6-bis(1,1-dimethylethyl)-] stands out due to the presence of both dithiobis and tert-butyl groups, which confer unique reactivity and potential applications not seen in its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest in various fields of research.
属性
CAS 编号 |
186888-16-4 |
|---|---|
分子式 |
C28H42O4S2 |
分子量 |
506.8 g/mol |
IUPAC 名称 |
4,6-ditert-butyl-3-[(4,6-ditert-butyl-2,3-dihydroxyphenyl)disulfanyl]benzene-1,2-diol |
InChI |
InChI=1S/C28H42O4S2/c1-25(2,3)15-13-17(27(7,8)9)23(21(31)19(15)29)33-34-24-18(28(10,11)12)14-16(26(4,5)6)20(30)22(24)32/h13-14,29-32H,1-12H3 |
InChI 键 |
CAACFDDSLRAMQW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)SSC2=C(C=C(C(=C2O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
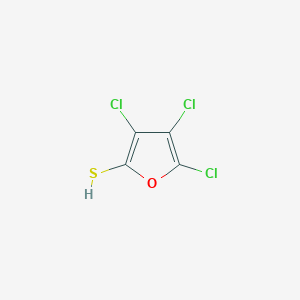
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)

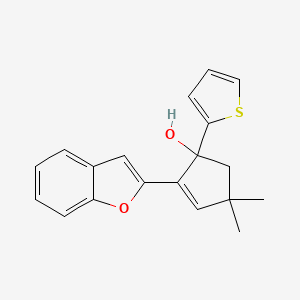
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
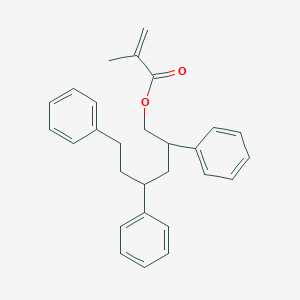

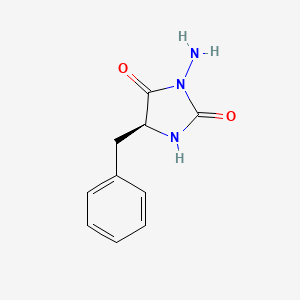
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
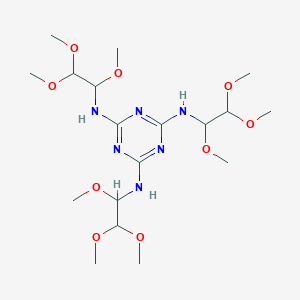
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
